![molecular formula C22H15N5OS2 B2884903 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1797721-89-1](/img/structure/B2884903.png)

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

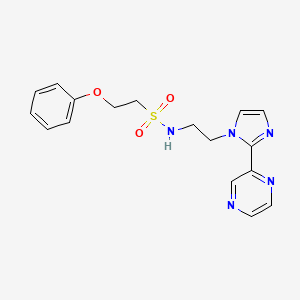

“N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

1. Vascular Endothelial Growth Factor Receptor-2 Inhibition N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide has been identified in the context of cancer research, specifically in the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a significant role in angiogenesis, the process of new blood vessel formation, which is critical in the progression of cancer. By inhibiting VEGFR-2, these compounds could potentially impede tumor growth and metastasis (Borzilleri et al., 2006).

2. Antituberculosis Activity Compounds related to this compound have shown potential in the treatment of tuberculosis. This is due to their ability to inhibit Mycobacterium tuberculosis DNA gyrase, a key enzyme required for bacterial replication and survival. Thus, these compounds could represent a new class of antituberculosis drugs (Jeankumar et al., 2013).

3. Histone Deacetylase Inhibition Another application of this class of compounds is in the inhibition of histone deacetylases (HDACs). HDAC inhibitors are promising agents in cancer therapy, as they can induce cell cycle arrest, apoptosis, and block cancer cell proliferation. This is particularly relevant for the treatment of various malignancies, where alterations in acetylation patterns play a critical role in tumor development and progression (Zhou et al., 2008).

4. Stem Cell Research Compounds with a similar structure have been utilized in stem cell research, particularly in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This is significant for regenerative medicine and therapeutic applications, where generating iPSCs efficiently is crucial (Ries et al., 2013).

5. Antibacterial and Antifungal Activities Research has also explored the antibacterial and antifungal potentials of related compounds. They have been studied against various gram-positive and gram-negative bacteria, as well as different fungi, showing promising results. This broad-spectrum activity suggests potential use in treating diverse microbial infections (Patel & Patel, 2015).

Zukünftige Richtungen

Thiazoles are important heterocyclics exhibiting diverse biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide” could be a potential target for future research in medicinal chemistry.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

Thiazole derivatives generally function through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they likely influence multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. The solubility properties of thiazole derivatives suggest that they may be influenced by the polarity of their environment .

Eigenschaften

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5OS2/c28-21(15-5-8-18-20(10-15)30-13-24-18)25-16-6-3-14(4-7-16)19-12-29-22(27-19)26-17-2-1-9-23-11-17/h1-13H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLFIRGXQORVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)

![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)

![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)